Methyl (dichlorophosphoryl)acetate

Description

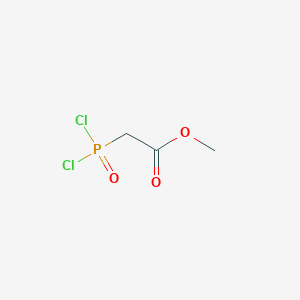

Methyl (dichlorophosphoryl)acetate (CAS: N/A; systematic name: methyl 2-(dichlorophosphoryl)acetate) is a key intermediate in organic synthesis, particularly in the preparation of Horner–Wadsworth–Emmons (HWE) reagents. Its structure features a phosphoryl group substituted with two chlorine atoms and an ester-bound methyl group (Figure 1). This compound is highly reactive due to the electron-withdrawing nature of the chlorine substituents, enabling efficient nucleophilic substitution reactions. It is widely used to synthesize mixed phosphonoacetates, which are critical for stereoselective C=C bond formation in alkenes .

Properties

IUPAC Name |

methyl 2-dichlorophosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2O3P/c1-8-3(6)2-9(4,5)7/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKMVNMQZHNJPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CP(=O)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509684 | |

| Record name | Methyl (dichlorophosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31460-11-4 | |

| Record name | Methyl (dichlorophosphoryl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (dichlorophosphoryl)acetate can be synthesized through several methods. One common method involves the reaction of methyl acetate with dichlorophosphoryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like benzene . The general reaction scheme is as follows:

CH3COOCH3+Cl2P(O)Cl→CH3COOCH2P(O)Cl2

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (dichlorophosphoryl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form substituted products.

Hydrolysis: In the presence of water, it can hydrolyze to form dichlorophosphoric acid and methyl acetate.

Reduction: It can be reduced to form corresponding phosphine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

Hydrolysis: Acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted phosphoric esters.

Hydrolysis: Dichlorophosphoric acid and methyl acetate.

Reduction: Phosphine derivatives.

Scientific Research Applications

Methyl (dichlorophosphoryl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (dichlorophosphoryl)acetate involves its interaction with nucleophiles, leading to the formation of substituted products. The dichlorophosphoryl group is highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Reactivity Differences

The following table summarizes key structural and functional differences between methyl (dichlorophosphoryl)acetate and related organophosphorus compounds:

Key Findings from Comparative Studies

E/Z Selectivity

The dichloro substituents in this compound enhance Z-selectivity in alkene formation. For instance, HWE reagent 10d produces Z-alkenes with a 78:22 Z/E ratio, outperforming traditional reagents like 1 (CF₃CH₂-substituted) and 2 (ethoxy-based), which exhibit lower Z-selectivity (74:26 and 54:46, respectively) .

Stability and Handling

Compounds with alkoxy groups (e.g., dimethyl methylphosphonate, trimethyl phosphonoacetate) are more stable and less moisture-sensitive than dichloro derivatives. However, this stability comes at the cost of reduced reactivity, limiting their utility in high-yield, stepwise syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.